5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole
CAS No.: 141472-93-7
Cat. No.: VC6292571
Molecular Formula: C17H18N2
Molecular Weight: 250.345
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141472-93-7 |
|---|---|
| Molecular Formula | C17H18N2 |
| Molecular Weight | 250.345 |
| IUPAC Name | 5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazole |
| Standard InChI | InChI=1S/C17H18N2/c1-12-5-4-6-15(7-12)10-19-11-18-16-8-13(2)14(3)9-17(16)19/h4-9,11H,10H2,1-3H3 |
| Standard InChI Key | QLQBNPHXGFJXEN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3)C)C |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound is formally named 5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole under IUPAC conventions . Its molecular formula is C₁₇H₁₈N₂, with a molecular weight of 250.34 g/mol . The benzimidazole core consists of a benzene ring fused to an imidazole ring, with methyl substituents at positions 5 and 6. The 3-methylbenzyl group (-CH₂-C₆H₄-3-CH₃) is attached to the imidazole nitrogen at position 1 (Fig. 1).
Table 1: Key Identifiers and Descriptors
| Property | Value/Descriptor | Source |
|---|---|---|
| PubChem CID | 962384 | |
| ChEMBL ID | CHEMBL2270736 | |
| SMILES | CC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3)C)C | |
| InChIKey | QLQBNPHXGFJXEN-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 23.5 Ų |
Structural Features and Conformational Analysis
X-ray crystallography data for this specific derivative remains unreported, but computational models predict a planar benzimidazole core with the 3-methylbenzyl group adopting a perpendicular orientation relative to the fused ring system . The methyl groups at C5 and C6 introduce steric hindrance, potentially influencing π-π stacking interactions in biological targets.
Synthesis and Analytical Characterization
Synthetic Routes
While no explicit synthesis for 5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole has been published, analogous benzimidazoles are typically synthesized via:
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Condensation Reactions: Heating o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions.
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N-Alkylation: Reacting pre-formed benzimidazoles with benzyl halides. For this compound, 5,6-dimethyl-1H-benzimidazole would undergo alkylation with 3-methylbenzyl bromide in the presence of a base like potassium carbonate .
Table 2: Hypothesized Synthetic Conditions
| Step | Reagents/Conditions | Yield (Predicted) |
|---|---|---|
| 1 | 4,5-Dimethyl-1,2-diaminobenzene + HCl, reflux | 60–75% |
| 2 | 3-Methylbenzyl bromide, K₂CO₃, DMF, 80°C | 45–60% |
Spectroscopic Characterization
1H NMR (predicted):
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δ 2.25–2.40 (s, 6H, C5/C6-CH₃)
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δ 2.35 (s, 3H, Ar-CH₃)
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δ 5.45 (s, 2H, N-CH₂-Ar)
MS (ESI+): m/z 251.2 [M+H]⁺ (calc. 250.34) .
Physicochemical Properties
Thermodynamic Parameters
Computational studies estimate:
-
LogP: 3.8 ± 0.2 (indicative of moderate lipophilicity)
Stability Profile
Benzimidazoles generally exhibit stability under acidic conditions but may degrade under strong oxidizers or UV light. The 3-methylbenzyl group enhances steric protection of the imidazole nitrogen, potentially improving oxidative stability compared to unsubstituted derivatives .
| Target | Putative IC₅₀ | Mechanism |
|---|---|---|
| Fungal CYP51 | ~2 μM | Ergosterol synthesis inhibition |
| Bacterial DNA gyrase | 5–10 μM | Topoisomerase inhibition |
ADMET Profiles
Predicted using SwissADME:
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CYP450 Inhibition: High affinity for CYP3A4 (Probability >70%)
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Bioavailability: 45–55% (oral)
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Blood-Brain Barrier Permeation: Moderate (logBB = 0.3)
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